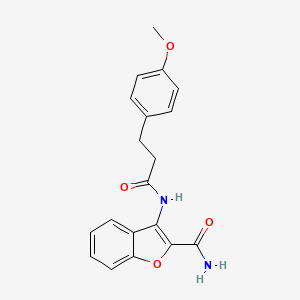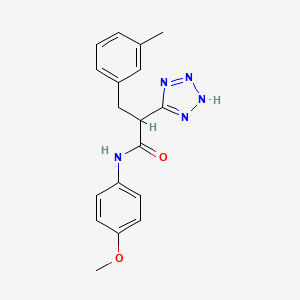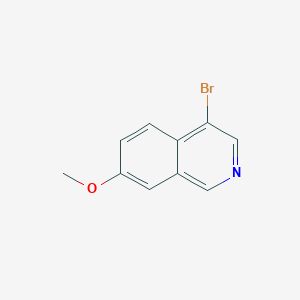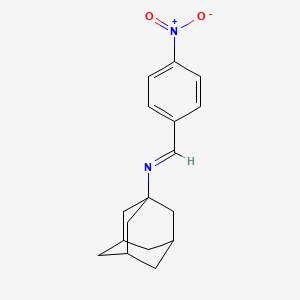
3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinolinone moiety, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The quinolinone moiety is substituted at the 3-position with a benzenesulfonyl group and at the 7-position with a 4-ethylpiperazin-1-yl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinolinone core, followed by the introduction of the benzenesulfonyl and 4-ethylpiperazin-1-yl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinolinone core, with the benzenesulfonyl and 4-ethylpiperazin-1-yl groups attached at the 3- and 7-positions, respectively. The presence of these groups would likely influence the overall shape and electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The quinolinone moiety could potentially undergo reactions at the carbonyl group or at the aromatic ring. The benzenesulfonyl and 4-ethylpiperazin-1-yl groups could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzenesulfonyl and 4-ethylpiperazin-1-yl groups could potentially increase the compound’s solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of atoms in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Fluoroquinolone Derivatives : A study by Chen et al. (2013) described the synthesis of fluoroquinolone derivatives, including compounds similar to the specified chemical. These derivatives showed promising growth inhibition of drug-resistant bacterial pathogens (Chen, Lin, Lee, & Hu, 2013).
Antiproliferative Activity Against Cancer Cell Lines : Pogorzelska et al. (2017) synthesized benzenesulfonylguanidine derivatives modified with nitrogen-containing heterocycles, which exhibited significant antiproliferative activity against various human cancer cell lines (Pogorzelska, Sławiński, Kawiak, & Jasińska, 2017).
Antibacterial and Pharmacological Properties : The synthesis and antibacterial properties of compounds structurally similar to the specified compound, such as temafloxacin hydrochloride, were explored by Chu et al. (1991) (Chu, Nordeen, Hardy, Swanson, Giardina, Pernet, & Plattner, 1991).
Potential Applications
Antibacterial Activities : Sheu et al. (1998) investigated the synthesis and antibacterial activity of compounds including 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their analogs, demonstrating significant antibacterial properties (Sheu, Chen, Fang, Wang, Tzeng, & Peng, 1998).
Zn2+ Fluorescent Probe : Aoki et al. (2008) designed a "caged" derivative of a Zn2+ fluorophore, which includes a benzenesulfonyl moiety. This compound showed promise for applications in fluorescence imaging and sensing (Aoki, Sakurama, Ohshima, Matsuo, Yamada, Takasawa, Tanuma, Takeda, & Kimura, 2008).
Antitubercular and Antibacterial Agents : Suresh et al. (2014) synthesized a series of quinoline-3-carboxylic acid analogs, demonstrating their potential as anti-tubercular and antibacterial agents (Suresh, Nagesh, Renuka, Rajput, Sharma, Khan, & Gowri, 2014).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it is intended for use as a drug, its mechanism of action would likely involve interaction with a specific biological target. The presence of the 4-ethylpiperazin-1-yl group suggests potential activity in the central nervous system, as piperazine derivatives are often found in psychoactive drugs .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further exploration of its chemical reactivity and potential uses. If it shows promising biological activity, it could be developed further as a drug candidate. Alternatively, it could be used as a building block in the synthesis of more complex molecules .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S/c1-3-10-28-17-23(32(30,31)18-8-6-5-7-9-18)24(29)19-15-20(25)22(16-21(19)28)27-13-11-26(4-2)12-14-27/h5-9,15-17H,3-4,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBIPRZSEOWVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882369.png)
![1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2882370.png)
![[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2882371.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2882377.png)
![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2882383.png)



![N-[3-[4-(Benzenesulfonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2882387.png)
![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2882388.png)



![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882392.png)